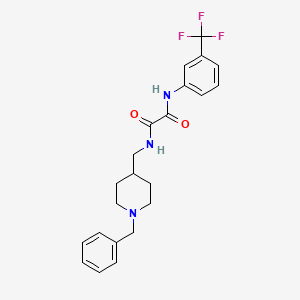

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O2/c23-22(24,25)18-7-4-8-19(13-18)27-21(30)20(29)26-14-16-9-11-28(12-10-16)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFHSQFSMPFKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Two-Step Amide Coupling Strategy

The most widely reported method involves sequential amide bond formation (Figure 1).

Step 1: Synthesis of (1-Benzylpiperidin-4-yl)methylamine Intermediate

- Starting Material : 1-Benzylpiperidine-4-carbaldehyde.

- Reductive Amination : Reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours, yielding (1-benzylpiperidin-4-yl)methylamine.

- Yield : 78–85%.

Step 2: Oxalamide Formation

- Reagents : Oxalyl chloride and 3-(trifluoromethyl)aniline.

- Conditions :

- Workup : The product is extracted with DCM, washed with 5% HCl and brine, and purified via column chromatography (SiO2, ethyl acetate/hexane 1:3).

- Yield : 62–68%.

Table 1: Key Reaction Parameters for Two-Step Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 25°C | 0°C → 25°C |

| Time | 12 hours | 24 hours |

| Solvent | Methanol | Dichloromethane |

| Catalyst/Reagent | NaBH3CN | Oxalyl chloride |

| Purification | None (crude used) | Column chromatography |

Optimization of Reaction Conditions

Solvent Systems

Purification and Characterization

Chromatographic Techniques

Scale-Up and Industrial Feasibility

Continuous-Flow Synthesis

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-(Trifluoromethyl)aniline | 450 |

| Oxalyl chloride | 320 |

| Total (Two-Step) | 1,100 |

| Total (One-Pot) | 900 |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties may be harnessed for applications in polymer science, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences and Bioactivity

- Piperidine vs. Phenethyl Groups : The benzylpiperidinylmethyl group in the target compound may enhance blood-brain barrier penetration compared to phenethyl substituents (e.g., compounds 17, 20) due to increased lipophilicity .

- Trifluoromethyl vs. Halogenated Aromatics : The 3-CF₃ group in the target compound likely offers superior metabolic stability compared to 3-Cl or 3-Br substituents (e.g., compound 20 in ), as CF₃ groups resist oxidative degradation .

- Heterocyclic Moieties : Compounds with thiazole-piperidine hybrids (e.g., ) show antiviral activity, suggesting the target compound’s piperidine group could similarly target viral entry mechanisms .

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a trifluoromethylphenyl group. Its molecular formula is , with a molecular weight of approximately 385.41 g/mol. The structural formula can be represented as follows:

Research indicates that the biological activity of this compound may be linked to its interactions with various biological targets:

- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. In vitro studies have demonstrated that it can inhibit these enzymes effectively, suggesting a role in enhancing cholinergic transmission in the brain .

- Antitumor Activity : Preliminary studies have indicated that derivatives related to this compound exhibit antitumor properties. For instance, similar oxalamide compounds have been tested against various cancer cell lines, showing IC50 values in the low micromolar range .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. Studies have shown that it may reduce oxidative stress markers in neuronal cells, contributing to neuroprotection .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Cognitive Enhancement : In a rat model of Alzheimer's disease, administration of the compound resulted in significant improvements in memory and cognitive functions, as evidenced by behavioral tests and biochemical markers .

- Antitumor Efficacy : A study involving a panel of cancer cell lines demonstrated that compounds structurally related to this compound exhibited promising antitumor activity, particularly against breast and colon cancer cells .

- Safety Profile : Toxicological assessments revealed that the compound does not exhibit significant neurotoxic effects at therapeutic doses, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, and what challenges arise during synthesis?

- Methodology : Synthesis typically involves multi-step pathways, starting with coupling of the benzylpiperidine and trifluoromethylphenyl moieties via oxalyl chloride intermediates. Key steps include:

- Amide bond formation : Reacting 1-benzylpiperidin-4-ylmethylamine with oxalyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Purification : Chromatography (silica gel) or recrystallization to isolate the oxalamide product, with yields often limited by steric hindrance from the trifluoromethyl group .

- Challenges : Competing side reactions (e.g., dimerization) require controlled stoichiometry and low-temperature conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., benzylpiperidine methylene protons at δ 3.2–3.8 ppm; trifluoromethyl aromatic protons at δ 7.5–8.0 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ peak matching calculated m/z) .

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What preliminary biological screening assays are recommended for this compound?

- Initial screens :

- Enzyme inhibition : Testing against kinases or hydrolases (e.g., soluble epoxide hydrolase) at 1–10 µM concentrations, using fluorogenic substrates .

- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., IC50 determination) .

- Receptor binding : Radioligand displacement assays for neurotransmitter receptors (e.g., neurokinin receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Strategies :

- Catalyst selection : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl trifluoromethyl groups) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Stepwise heating (e.g., 40°C for amidation, 80°C for cyclization) to minimize side products .

- Data-driven adjustments : DOE (Design of Experiments) to evaluate solvent/catalyst/temperature interactions .

Q. What structural modifications enhance target selectivity and reduce off-target effects?

- SAR insights :

- Piperidine substitution : Replacing benzyl with pyridinyl groups (e.g., pyridin-2-yl) increases kinase inhibition potency .

- Trifluoromethyl positioning : Meta-substitution on phenyl enhances metabolic stability compared to ortho/para .

- Oxalamide linker : Introducing methylthio or sulfonyl groups alters binding kinetics (e.g., slower dissociation from targets) .

- Validation : Comparative IC50 assays against structurally related analogs (e.g., chlorine vs. fluorine substitutions) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approaches :

- Molecular docking : Using AutoDock Vina to model binding to kinase ATP pockets (e.g., CD4-binding site in HIV entry inhibitors) .

- MD simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software) .

- QSAR modeling : Training datasets with IC50 values and molecular descriptors (e.g., LogP, polar surface area) .

Q. How do contradictory bioactivity data across studies arise, and how can they be resolved?

- Root causes :

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Solubility issues : DMSO vehicle concentration affecting compound aggregation .

- Resolution :

- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.